molecular formula C21H20BrN3O3 B11148913 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

Cat. No.: B11148913
M. Wt: 442.3 g/mol
InChI Key: IIQYLAFNFVOQPQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide (hereafter referred to as the "target compound") is a pyridazinone derivative characterized by a 4-bromophenyl substituent at the pyridazine core and a 2-methoxyphenethyl acetamide side chain. Pyridazinones are heteroaromatic compounds with diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and receptor-targeting properties .

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H20BrN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26)

InChI Key

IIQYLAFNFVOQPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is introduced via Friedel-Crafts acylation or Suzuki coupling :

  • Friedel-Crafts : o-Cresol methyl ether reacts with succinic anhydride in the presence of AlCl₃ to form γ-keto acids, followed by cyclocondensation .

  • Suzuki coupling : 3,6-Dichloropyridazine undergoes cross-coupling with 4-bromophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (100°C, 5 h) .

MethodAdvantagesLimitationsYield
Friedel-CraftsHigh regioselectivityRequires anhydrous conditions70–85%
Suzuki couplingFunctional group tolerancePalladium catalyst cost65–78%

Acetamide Side-Chain Installation

The acetamide moiety is introduced via nucleophilic acyl substitution :

  • Step 1 : Chloroacetylation of the pyridazinone nitrogen using chloroacetyl chloride in dry benzene/pyridine (0–5°C, 3 h) .

  • Step 2 : Reaction with 2-methoxyphenethylamine in dichloromethane/triethylamine (RT, 2 h) .

ReactionConditionsYieldPurity
ChloroacetylationChloroacetyl chloride, dry benzene, 0–5°C87%>95%
Amine couplingTriethylamine, DCM, RT92%97%

Optimization and Scale-Up

  • Large-scale synthesis : Reactions performed in water with sodium carbonate minimize solvent waste .

  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >97% purity .

Characterization and Validation

  • 1H NMR : Peaks at δ 2.00 (s, 3H, CH₃CO), 3.80 (s, 3H, OCH₃), 4.33 (d, 2H, CH₂), 7.43 (d, 2H, Br-C₆H₄) .

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water) .

  • Mass spectrometry : [M+H]⁺ = 456.05 .

Comparative Analysis of Methods

ParameterCyclocondensation Suzuki Coupling Chloroacetylation
CostLowHigh (Pd catalysts)Moderate
Yield58–93%65–78%87–92%
ScalabilityExcellent (100 g+)Moderate (5–10 g)High (50 g+)

Challenges and Solutions

  • Bromine stability : Use nitrogen atmosphere to prevent debromination .

  • Amine reactivity : Pre-activate 2-methoxyphenethylamine with trimethylaluminum .

  • Byproducts : Remove unreacted hydrazine via aqueous washes .

Industrial Applications

  • Patent CN103030570A : Scalable synthesis of acetamide intermediates via three-step coupling .

  • WO2018082964A1 : One-pot pyridazine functionalization reduces steps by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone core are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • 2-Methoxyphenethyl acetamide : A methoxy group at the ortho position of the phenethyl chain, which may influence steric interactions and metabolic stability.

Structural and Functional Analogues

FPR Ligands

Pyridazinones are known to act as agonists or mixed ligands for FPR1 and FPR2, receptors involved in neutrophil chemotaxis and inflammation.

Compound Name Substituents Molecular Weight Target Activity Reference
Target Compound 4-Br, 2-MeO-phenethyl ~441.9 FPR (hypothesized) Unknown
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 3-MeO-benzyl, 4-Br 441.5 FPR1/FPR2 Mixed agonist
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-MeO-benzyl, 4-Br 441.5 FPR2 Specific agonist

Key Observations :

  • The position of the methoxy group (ortho vs. para) significantly affects receptor specificity. For example, 4-methoxybenzyl analogs show FPR2 selectivity, while 3-methoxybenzyl derivatives are mixed FPR1/FPR2 ligands .
Halogen-Substituted Derivatives

Halogen atoms (Br, Cl, F) modulate pharmacokinetics and target affinity.

Compound Name Substituents Molecular Weight Activity Reference
2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide 4-Cl, 2-MeO-phenethyl ~397.9 Unknown
2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-phenyl-2-butanyl)acetamide 2-F, 4-phenyl 379.4 Unknown
N-[4-(Acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Br, 4-AcNH 441.3 Unknown

Key Observations :

  • Bromine vs. Chlorine : The larger atomic radius and higher lipophilicity of bromine (vs. chlorine) may enhance binding to hydrophobic receptor pockets.
CTSK Inhibitors

Pyridazinones are explored as cathepsin K inhibitors for osteoporosis.

Compound Name Substituents Molecular Weight Target Activity Reference
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide 2-F, 4-MeO Not reported CTSK Inhibitor

Key Observations :

  • The target compound’s 4-bromophenyl group may reduce CTSK affinity compared to fluorinated analogs, as fluorine is often preferred in enzyme active sites .
Structure-Activity Relationships (SAR)
  • Methoxy Positioning : Ortho-substituted methoxy groups (as in the target compound) may reduce metabolic oxidation compared to para-substituted analogs.
  • Bromine vs. Chlorine : Bromine’s higher molecular weight could enhance target residence time but may increase toxicity risks.

Biological Activity

The compound 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrN2O3C_{15}H_{16}BrN_2O_3 with a molecular weight of approximately 360.21 g/mol. The presence of the pyridazinone ring is significant as it is known to influence the pharmacological properties of related compounds.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. This includes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes.
  • Receptor Modulation : The compound may affect receptor pathways involved in cell signaling, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

Research has indicated that compounds within the pyridazinone class exhibit various biological activities. Below is a summary table highlighting the biological activities associated with similar compounds:

Compound NameBiological ActivityMechanism of Action
2-[3-(4-bromophenyl)-6-oxo-pyridazin-1(6H)-yl]-N-(cyclopentyl)acetamideAnticancerInhibition of cancer cell proliferation
N-(4-methylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamideAnti-inflammatoryCOX inhibition
N-cycloheptyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamideAntimicrobialDisruption of bacterial cell membranes

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of pyridazinone derivatives, including our compound, against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, suggesting their potential as anticancer agents.
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Q. Table 1: Representative Synthesis Conditions from Literature

StepSolventCatalystTemp. (°C)Yield (%)Purity (HPLC)Reference
1EthanolHCl8065>95%
2DMFTEA1007298%
3Acetic acidH₂SO₄1205893%

Advanced: How can computational modeling guide the design of derivatives for enhanced biological activity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking predict interactions with biological targets (e.g., enzymes or receptors):

  • Reaction Path Search : Tools like GRRM or Gaussian simulate reaction pathways to optimize substituent positioning .
  • Binding Affinity Prediction : Docking studies (AutoDock Vina) assess interactions with targets like kinases or GPCRs .
  • Experimental Validation : Synthesize top candidates and validate via enzymatic assays (e.g., IC₅₀ measurements) .

Q. Key Workflow :

Generate 3D conformers of the compound.

Perform DFT optimization to determine stable geometries.

Dock into target protein active sites (e.g., PARP-1 or EGFR).

Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridazinyl protons at δ 7.2–8.5 ppm) and confirms substituent integration .
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 527.8 g/mol) .
  • HPLC : Purity >95% with retention time matching standards .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d⁶)δ 8.1 (s, pyridazinyl), δ 3.8 (OCH₃)
IR (KBr)1702 cm⁻¹ (C=O), 3310 cm⁻¹ (N-H)
HRMSm/z 527.8 [M+H]⁺

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., IC₅₀ variations in kinase inhibition) arise from assay conditions or cellular models. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., ATP concentration, incubation time) .
  • Orthogonal Methods : Validate results via Western blot (target phosphorylation) and cellular proliferation assays .
  • Control Variables : Account for solvent effects (DMSO tolerance <0.1%) and cell line specificity .

Example : A study reporting weak anticancer activity (IC₅₀ = 50 µM) may conflict with another (IC₅₀ = 5 µM) due to differences in apoptosis markers (e.g., caspase-3 vs. Annexin V) .

Basic: What structural features influence the compound’s reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Groups : The 4-bromophenyl moiety enhances electrophilicity, facilitating nucleophilic substitutions .
  • Hydrogen Bonding : The pyridazinyl-oxo group stabilizes interactions with biological targets .
  • Steric Effects : The 2-methoxyphenethyl group may hinder rotation, affecting conformational stability .

Q. Degradation Pathways :

  • Hydrolysis of the acetamide bond under acidic conditions .
  • Photo-debromination in UV light (use amber vials for storage) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

Core Modifications : Vary substituents on the pyridazinyl ring (e.g., Cl, F, CH₃) .

Side Chain Optimization : Replace 2-methoxyphenethyl with bulkier groups (e.g., naphthylethyl) to enhance lipophilicity .

Biological Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and enzymes (e.g., COX-2) .

Q. Table 3: SAR Design Parameters

VariableOptionsAssay EndpointReference
Pyridazinyl SubstituentBr, Cl, F, NO₂IC₅₀ (kinase inhibition)
Acetamide ChainPhenethyl, benzyl, alkylLogP, solubility

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .
  • Yield Optimization : Replace hazardous catalysts (H₂SO₄) with immobilized enzymes or green catalysts .
  • Process Control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: How to assess metabolic stability and toxicity in early-stage research?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorometric assays .
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to prioritize low-risk candidates .

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